1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 618102-63-9. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The unique structure of this compound, characterized by two bromophenyl groups and a carboxylic acid group, contributes to its potential reactivity and utility in various scientific fields.
The synthesis of 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves several key steps:
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. Techniques such as the use of catalysts, controlled temperature and pressure conditions, and purification methods like recrystallization or chromatography are commonly employed.
The compound crystallizes in a monoclinic space group with notable crystallographic parameters. For example, it has been characterized by X-ray diffraction analysis, confirming its structural integrity .
Key structural data includes:
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can participate in several types of chemical reactions:
The mechanism of action for 1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid largely depends on its application in medicinal chemistry. It may act by binding to specific molecular targets like enzymes or receptors, modulating their activity. The presence of bromine atoms enhances its lipophilicity and may influence binding affinity due to halogen bonding effects.
Relevant analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are often employed to characterize this compound's properties .
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
The pyrazole ring in 1,3-bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is typically constructed via Knorr-type or Claisen-type condensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-dicarbonyl precursors. For example, patents describe the condensation of 4-bromoacetophenone derivatives with diethyl oxalate under basic conditions to form β-ketoester intermediates, which subsequently undergo cyclization with hydrazine hydrate [4]. This method yields dihydropyrazole intermediates that require oxidation to aromatic pyrazoles. X-ray crystallography confirms that the pyrazole ring adopts a nearly planar configuration, facilitating subsequent functionalization [6]. Reaction temperatures (typically 80–100°C) and stoichiometric ratios critically influence cyclization efficiency, with dehydration steps essential for aromatization.
Table 1: Condensation Methods for Pyrazole Core Synthesis
Dicarbonyl Precursor | Hydrazine Derivative | Cyclization Temp (°C) | Intermediate Product |
---|---|---|---|
4-(4-Bromophenyl)-2,4-dioxobutanoic acid | Hydrazine hydrate | 80 | Dihydropyrazole |
Diethyl oxalate + 4-bromoacetophenone | Methylhydrazine | 100 | 5-Pyrazolone |
Ethyl acetoacetate | Thiosemicarbazide | Reflux | 4,5-Dihydropyrazole |
4-Bromophenyl groups are typically introduced before pyrazole ring formation due to the instability of bromine substituents under cyclization conditions. Strategies include:
Carboxylation is achieved through two primary routes:
Sodium hydride (NaH) in DMF or THF facilitates pyrazole annulation by deprotonating hydrazine precursors (e.g., 3-chloro-2-pyridylhydrazine), enhancing nucleophilicity for cyclocondensation with dicarbonyls. Kinetic studies show a second-order dependence on both the hydrazine anion and ketoester concentrations [4]. Excess NaH (>2 eq.) suppresses dihydropyrazole formation but may promote ester hydrolysis side reactions.
Patent CN104844567A discloses a cost-effective route to analogous pyrazole acids using 3-aminocrotononitrile → hydrazine cyclization → bromination → oxidation. Key advantages include:
Industrial purification leverages differential solubility:
Table 3: Industrial Crystallization Conditions
Solvent System | Solute Conc. (g/mL) | Cooling Rate (°C/h) | Purity (%) | Crystal Form |
---|---|---|---|---|
Ethanol/H₂O (3:1) | 0.15 | 10 | 97.5 | Anhydrous |
Acetonitrile | 0.10 | 5 | 99.0 | Monohydrate |
Methanol | 0.20 | 15 | 95.8 | Amorphous |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: